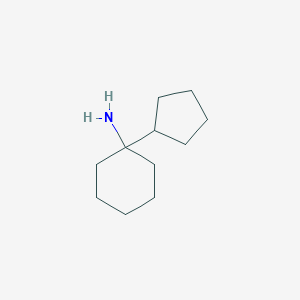

1-Cyclopentylcyclohexan-1-amine

Description

1-Cyclopentylcyclohexan-1-amine is a bicyclic amine featuring a cyclohexane backbone substituted with a cyclopentyl group at the 1-position. Its molecular formula is C₁₁H₂₁N, with a molecular weight of 167.29 g/mol. The compound belongs to the arylcycloalkylamine family, characterized by the fusion of saturated cyclic hydrocarbons with an amine functional group. For instance, transaminase-catalyzed reactions are documented for producing trans-4-substituted cyclohexane-1-amines, suggesting enzymatic pathways could be applicable to its synthesis .

Properties

Molecular Formula |

C11H21N |

|---|---|

Molecular Weight |

167.29 g/mol |

IUPAC Name |

1-cyclopentylcyclohexan-1-amine |

InChI |

InChI=1S/C11H21N/c12-11(8-4-1-5-9-11)10-6-2-3-7-10/h10H,1-9,12H2 |

InChI Key |

VGTALSYFDCHQNH-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)(C2CCCC2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclopentylcyclohexan-1-amine can be synthesized through several methods. One common approach involves the alkylation of cyclohexylamine with cyclopentyl halides under basic conditions. Another method includes the reductive amination of cyclohexanone with cyclopentylamine in the presence of a reducing agent such as sodium cyanoborohydride .

Industrial Production Methods: Industrial production of this compound typically involves large-scale reductive amination processes. These processes are optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopentylcyclohexan-1-amine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Substitution: Acid chlorides or anhydrides are used in the presence of a base to form amides.

Major Products:

Oxidation: Nitroso or nitro derivatives.

Reduction: Secondary or tertiary amines.

Substitution: Amides and other substituted derivatives.

Scientific Research Applications

1-Cyclopentylcyclohexan-1-amine has several applications in scientific research:

Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound is used in the development of bioactive molecules and studying their interactions with biological systems.

Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor for drug development.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Cyclopentylcyclohexan-1-amine involves its interaction with various molecular targets. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects .

Comparison with Similar Compounds

1-Phenylcyclohexan-1-amine (Cyclohexalamine)

- Molecular Formula : C₁₂H₁₇N

- Molecular Weight : 175.27 g/mol

- Key Feature : A phenyl group replaces the cyclopentyl substituent. This aromatic ring enhances lipophilicity compared to the aliphatic cyclopentyl group in 1-cyclopentylcyclohexan-1-amine.

- Applications : Used as a precursor in arylcyclohexylamine derivatives, which are studied for their psychoactive properties .

1-(4-Chlorobenzyl)cyclohexan-1-amine

- Molecular Formula : C₁₃H₁₈ClN

- Molecular Weight : 223.74 g/mol

- Key Feature: Incorporates a 4-chlorobenzyl group, introducing both aromaticity and electronegative chlorine.

1-[(Methylamino)methyl]cyclohexan-1-amine

- Molecular Formula : C₈H₁₈N₂

- Molecular Weight : 142.24 g/mol

- Key Feature : Contains a secondary amine (-NHCH₃) branch, enhancing hydrogen-bonding capacity and solubility in polar solvents compared to the primary amine in this compound .

Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | Notable Properties |

|---|---|---|---|---|

| This compound | C₁₁H₂₁N | 167.29 | Cyclopentyl | High lipophilicity (predicted) |

| trans-4-Aminocyclohexanol | C₆H₁₃NO | 115.18 | Hydroxyl, amine | mp: 110°C; polar due to -OH and -NH₂ |

| 1-Phenylcyclohexan-1-amine | C₁₂H₁₇N | 175.27 | Phenyl | Aromatic, higher logP than aliphatic |

| 1-(4-Chlorobenzyl)cyclohexan-1-amine | C₁₃H₁₈ClN | 223.74 | 4-Chlorobenzyl | Increased polarity from Cl substituent |

Data sourced from experimental reports and physicochemical databases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.